molecular formula C15H13NO3 B12489578 Benzoic acid, 4-(4-methylbenzoylamino)-

Benzoic acid, 4-(4-methylbenzoylamino)-

Cat. No.: B12489578
M. Wt: 255.27 g/mol
InChI Key: NBCOZCYHCFFGQU-UHFFFAOYSA-N
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Description

4-(4-Methylbenzamido)benzoic acid is an organic compound with the chemical formula C15H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylbenzamido group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, dyes, and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-methylbenzamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for 6-12 hours .

Industrial Production Methods: In an industrial setting, the synthesis of 4-(4-methylbenzamido)benzoic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylbenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Methylbenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylbenzamido)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s amide group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-(4-Methylbenzamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.

Biological Activity

Benzoic acid derivatives, particularly 4-(4-methylbenzoylamino)-, have garnered attention in pharmacological research due to their diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The chemical structure of benzoic acid, 4-(4-methylbenzoylamino)- can be represented as follows:

  • Molecular Formula : C15H15N1O2
  • Molecular Weight : 241.29 g/mol

This compound features a benzoic acid moiety with an amide functional group that contributes to its biological activity.

Antimicrobial Activity

Research indicates that many benzoic acid derivatives exhibit significant antimicrobial properties. Specifically, 4-(4-methylbenzoylamino)- has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, benzoic acid, 4-(4-methylbenzoylamino)- exhibits notable anti-inflammatory activity. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial for managing inflammatory diseases such as arthritis and asthma.

Case Study: In Vivo Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results showed a significant reduction in paw swelling compared to the control group:

  • Control Group : 3.5 cm swelling
  • Treated Group : 1.2 cm swelling

This reduction indicates the potential of benzoic acid derivatives in treating inflammatory conditions .

Therapeutic Applications

The unique properties of benzoic acid, 4-(4-methylbenzoylamino)- suggest its utility in various therapeutic contexts:

  • Cardiovascular Diseases : The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and vascular inflammation. In vitro studies revealed that certain derivatives exhibited up to 72% inhibition of sEH activity, indicating their potential as antihypertensive agents .
  • Cancer Research : Preliminary studies have suggested that benzoic acid derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.

Summary of Findings

The biological activity of benzoic acid, 4-(4-methylbenzoylamino)- highlights its potential as a versatile therapeutic agent. Key findings include:

  • Antimicrobial activity against various pathogens.
  • Anti-inflammatory effects , evidenced by reduced edema in animal models.
  • Potential applications in treating cardiovascular diseases and cancer.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(4-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(7-9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

NBCOZCYHCFFGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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